molecular formula C19H18N2O2 B12600267 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea CAS No. 648420-19-3

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea

Cat. No.: B12600267
CAS No.: 648420-19-3
M. Wt: 306.4 g/mol
InChI Key: GEUKISVKZZXBDD-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenethyl group and a hydroxy-naphthyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 1-naphthylisocyanate with phenethylamine. The reaction is carried out in an organic solvent such as benzene or toluene at room temperature. The resulting urea derivative is then purified through recrystallization or column chromatography to obtain a pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethyl or naphthyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is unique due to the presence of both a phenethyl group and a hydroxy-naphthyl group, which confer specific chemical and biological properties

Properties

CAS No.

648420-19-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C19H18N2O2/c22-16-10-9-15-7-4-8-18(17(15)13-16)21-19(23)20-12-11-14-5-2-1-3-6-14/h1-10,13,22H,11-12H2,(H2,20,21,23)

InChI Key

GEUKISVKZZXBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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